![molecular formula C19H20N4O2 B2676306 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034559-07-2](/img/structure/B2676306.png)
4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
The compound “4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a derivative of 1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and various organic bromides/azides . This reaction yields 1,4-disubstituted 1,2,3-triazoles in good yield .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can be analyzed using single-crystal X-ray diffraction . This technique reveals the topology of the molecular framework .Chemical Reactions Analysis
Triazole compounds are known for their chemical stability . They can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can be determined using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the synthetic routes to create heterocycles from N-benzoylthioamides, showcasing methods to produce 1H-1,2,4-triazoles among other heterocycles. These synthetic strategies are crucial for developing compounds with potential biological activities (Whitfield & Papadopoulos, 1981).
Antimicrobial and Antiviral Applications
Studies have synthesized new 1,2,4-triazole derivatives showing significant antimicrobial activities. For instance, some compounds have been tested against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus, highlighting their potential in antiviral research (Hebishy et al., 2020).
Anticancer Activities
Several studies have focused on synthesizing benzamide and triazole derivatives for anticancer evaluation. Compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent anticancer activity. These studies underline the potential of such compounds in cancer therapy research (Ravinaik et al., 2021).
Molecular Interaction Studies
Research into the molecular interactions, stability, and conformational analyses of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into their anticancer properties. These studies offer a detailed understanding of the mechanism behind their anti-cancer properties through density functional theory and molecular docking (Karayel, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-17-10-8-16(9-11-17)19(24)22-18(14-23-20-12-13-21-23)15-6-4-3-5-7-15/h3-13,18H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNGXDNQSHLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide |
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